Product packaging for Methyl 6-piperidinonicotinate(Cat. No.:CAS No. 132521-82-5)

Methyl 6-piperidinonicotinate

Cat. No.: B152473
CAS No.: 132521-82-5
M. Wt: 220.27 g/mol
InChI Key: UJSPHYCMAZIKQD-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles in Organic Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational structure in the fields of organic and medicinal chemistry. lumenlearning.comlibretexts.org Structurally related to benzene (B151609), the nitrogen atom imparts unique properties, making the pyridine ring electron-deficient and influencing its reactivity. libretexts.org This electronic characteristic generally makes pyridine and its derivatives more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, compared to electrophilic substitution, which typically requires more forceful conditions and occurs at the C-3 position. libretexts.orgcymitquimica.com

The pyridine nucleus is a ubiquitous pharmacophore found in a vast array of natural products, including vitamins like niacin (nicotinic acid) and pyridoxine, and alkaloids such as nicotine. cymitquimica.com Its significance is further underscored by its presence in numerous FDA-approved drugs, where it plays a critical role in modulating pharmacological activity. lumenlearning.comcymitquimica.com The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors, and can enhance the pharmacokinetic properties of a drug molecule. lumenlearning.com Furthermore, the pyridine scaffold is highly versatile, allowing for straightforward functionalization to create diverse chemical libraries for drug discovery and development. lumenlearning.com Beyond pharmaceuticals, pyridine derivatives are essential as ligands in organometallic chemistry, catalysts, and functional materials. cymitquimica.comprepchem.com

Overview of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most important synthetic fragments in modern drug design. google.comrsc.orgbohrium.com This scaffold is prevalent in a wide range of natural alkaloids, such as piperine (B192125) (from black pepper) and morphine, and is a key component in more than twenty classes of pharmaceutical agents. google.comrsc.org

The value of the piperidine moiety in medicinal chemistry stems from its ability to influence a molecule's physicochemical properties favorably. Incorporating a piperidine ring can enhance metabolic stability, improve membrane permeability, and provide a three-dimensional structure that can optimize binding to target receptors. google.com Piperidine and its derivatives are associated with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects. google.comresearchgate.net The development of efficient synthetic methods to create substituted piperidines is, therefore, an active and important area of contemporary organic chemistry. rsc.org

Contextualizing Methyl 6-piperidinonicotinate within Nicotinate (B505614) Ester Chemistry

This compound belongs to the chemical class of nicotinate esters. Nicotinates are esters of nicotinic acid (also known as vitamin B3 or niacin), which is a pyridine-3-carboxylic acid. researchgate.net These compounds are significant in their own right, with various esters of nicotinic acid being investigated for a range of biological activities, often related to vasodilation and effects on lipid metabolism. google.comchembuyersguide.com The synthesis of simple nicotinate esters, such as methyl nicotinate, is typically achieved through the acid-catalyzed esterification of nicotinic acid with the corresponding alcohol. researchgate.net

The structure of this compound is notable for the presence of a piperidine ring at the 6-position of the pyridine nucleus. The synthesis of such 6-substituted nicotinates is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. lumenlearning.comlibretexts.orgchemistrysteps.com In this process, a precursor like methyl 6-chloronicotinate is reacted with a nucleophile, in this case, piperidine. The electron-withdrawing nature of the methyl ester group at the 3-position activates the pyridine ring, making the carbon at the 6-position (para to the ester) susceptible to attack by the nucleophile. lumenlearning.comchemistrysteps.com A base is often used to facilitate the reaction. google.com

The combination of these two key structural motifs—the piperidine ring and the nicotinate core—positions this compound as a valuable building block in synthetic and medicinal chemistry. It serves as an intermediate for creating more complex molecules that leverage the established pharmacological importance of both piperidine and pyridine scaffolds. cymitquimica.comgoogle.combuyersguidechem.com

Chemical and Physical Data

Below are tables detailing the properties of this compound and a common precursor.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 132521-82-5 chembuyersguide.comchemsrc.com
Molecular Formula C₁₂H₁₆N₂O₂ chembuyersguide.comchemsrc.comnih.gov
Molecular Weight 220.27 g/mol chembuyersguide.com
Physical State Solid chemmade.com
Melting Point 70 °C aablocks.com

Table 2: Properties of a Key Precursor: Methyl 6-chloronicotinate

PropertyValueSource(s)
CAS Number 73781-91-6 cymitquimica.com
Molecular Formula C₇H₆ClNO₂ google.com
Use Precursor in the synthesis of 6-substituted nicotinates cymitquimica.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B152473 Methyl 6-piperidinonicotinate CAS No. 132521-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-piperidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-11(13-9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSPHYCMAZIKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383373
Record name methyl 6-piperidinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-82-5
Record name methyl 6-piperidinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 6 Piperidinonicotinate

Direct Amination Approaches for Nicotinate (B505614) Esters

Direct amination involves the reaction of a nicotinate ester, which has been suitably activated with a leaving group, with piperidine (B6355638). This method leverages the nucleophilic character of the piperidine nitrogen to displace the leaving group on the pyridine (B92270) ring, forming the desired C-N bond.

Nucleophilic Aromatic Substitution with Piperidine on Halogenated Nicotinate Precursors

A prevalent strategy for the synthesis of Methyl 6-piperidinonicotinate is the nucleophilic aromatic substitution (SNAr) reaction. This mechanism is effective on electron-deficient aromatic rings, such as a pyridine ring, especially when an electron-withdrawing group like a carboxylate is present. The reaction involves the attack of the nucleophile (piperidine) on the carbon atom bearing a halogen, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the halide ion.

The reaction between Methyl 6-chloronicotinate and piperidine is a direct application of the SNAr mechanism. nih.gov In this process, the chlorine atom at the 6-position of the pyridine ring is displaced by the secondary amine of piperidine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the methyl ester group.

The general reaction is as follows: Methyl 6-chloronicotinate + Piperidine → this compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, or an excess of piperidine can be used to serve as both the nucleophile and the acid scavenger. The reactivity in these substitution reactions can be influenced by the nature of the leaving group, with different halogen substituents exhibiting varying reactivities. nih.gov

An alternative, though distinct, synthetic route involves the use of Methyl 6-chloromethylnicotinate. In this case, the substitution reaction is a nucleophilic aliphatic substitution (SN2) rather than a nucleophilic aromatic substitution. The piperidine nitrogen attacks the electrophilic methylene (B1212753) carbon (the -CH2- group), displacing the chloride ion. This pathway leads to the formation of Methyl 6-(piperidinomethyl)nicotinate, a structural isomer of the target compound with a different connectivity. The reactivity of this substrate is governed by the principles of SN2 reactions, where steric hindrance and the nature of the solvent play crucial roles.

Optimization of Reaction Conditions for Piperidine Introduction

The efficiency and yield of the synthesis of this compound via nucleophilic substitution are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and pressure.

The solvent plays a critical role in nucleophilic aromatic substitution reactions by stabilizing the charged intermediates and influencing the nucleophilicity of the amine. The kinetics of the reaction between piperidine and chloro-substituted aromatic compounds have been studied in a variety of solvents. rsc.orgrsc.org

Aprotic Solvents : In aprotic solvents such as nitromethane, N,N-dimethylformamide (DMF), and dioxane, the reaction rates are influenced by the solvent's polarity and its ability to solvate the transition state. rsc.org Generally, more polar aprotic solvents can accelerate the reaction by stabilizing the charged Meisenheimer complex.

Protic Solvents : In protic, hydrogen-bond donor solvents like alcohols, the solvent can form hydrogen bonds with the amine nucleophile. rsc.org This interaction can decrease the nucleophilicity of the piperidine and thus slow down the reaction rate. The reactivity in hydroxylic solvents is often inversely proportional to the hydrogen-bond-donating ability of the solvent. rsc.org

The table below summarizes the effect of different solvent types on the reaction.

Solvent TypeExamplesGeneral Effect on Reaction RateRationale
Aprotic Polar DMF, AcetonitrileAcceleratesStabilizes the charged intermediate (Meisenheimer complex) without significantly solvating the nucleophile.
Aprotic Nonpolar Dioxane, TolueneSlowerLess effective at stabilizing the charged transition state.
Protic Alcohols, WaterDeceleratesForms hydrogen bonds with the piperidine nucleophile, reducing its reactivity. rsc.org

Temperature is a critical parameter for controlling the rate of reaction. In accordance with kinetic theory, increasing the temperature generally increases the rate of the substitution reaction by providing the molecules with sufficient activation energy to overcome the reaction barrier. For the synthesis of related piperidine-substituted heterocycles, reactions are often conducted at elevated temperatures, sometimes as high as 90-120°C, to drive the reaction to completion. nih.gov

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts from side reactions, which can become more prevalent at higher temperatures. environmentclearance.nic.in

Pressure is less commonly a key variable for this type of liquid-phase reaction unless volatile reactants or solvents are used at temperatures above their boiling points. In such cases, a sealed reaction vessel or an autoclave might be used to maintain the necessary pressure to keep the reactants in the liquid phase and increase the concentration of any gaseous reactants. For less reactive substrates in related heterocyclic chemistry, elevated pressure and temperature have been employed to facilitate reactions. mdpi.com

ParameterEffect on ReactionConsiderations for Optimization
Temperature Increased temperature generally increases the reaction rate.Must be controlled to prevent decomposition of reactants or products and to minimize side reactions. environmentclearance.nic.in The optimal temperature depends on the reactivity of the specific halogenated precursor.
Pressure Primarily used to maintain reactants in the liquid phase at elevated temperatures or for reactions involving gaseous reagents.For most SNAr reactions with piperidine, atmospheric pressure is sufficient. Increased pressure may be considered for particularly unreactive substrates.
Catalyst Application in C-N Bond Formation (e.g., Palladium Catalysis)

The formation of the C-N bond in this compound is frequently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis for its efficiency and broad substrate scope in constructing arylamines from aryl halides and amines. wikipedia.org

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst. wikipedia.org

In the context of this compound synthesis, a common precursor is a methyl 6-halonicotinate, such as methyl 6-chloronicotinate, which is reacted with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to enhance the rate of both the oxidative addition and reductive elimination steps. libretexts.org

The reaction conditions, including the choice of solvent, base, and temperature, are crucial for optimizing the yield and minimizing side reactions. Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF. The base is typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), depending on the substrate's sensitivity. wuxiapptec.com

Catalyst System ComponentExampleRole
Palladium PrecursorPd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))Source of the active Pd(0) catalyst
LigandXantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Stabilizes the palladium center and facilitates the catalytic cycle
BaseSodium tert-butoxide (NaOtBu)Deprotonates the amine to form the active nucleophile
SolventTolueneProvides a medium for the reaction

Alternative Synthetic Routes to this compound

Beyond palladium-catalyzed C-N bond formation, other synthetic strategies can be employed to prepare this compound. These alternative routes may offer advantages in terms of cost, safety, or accessibility of starting materials.

Multi-Step Approaches from Simpler Pyridine Building Blocks

A versatile approach to this compound involves a multi-step synthesis starting from more readily available pyridine derivatives. One such pathway commences with the oxidation of a substituted pyridine, such as 2-methyl-5-ethylpyridine, to form 6-methylnicotinic acid. This transformation can be achieved using oxidizing agents like potassium permanganate (B83412) or nitric acid. mdpi.com

Following the formation of 6-methylnicotinic acid, the next step is typically the introduction of a halogen at the 6-position, for instance, through chlorination, to yield 6-chloronicotinic acid. This halogenated intermediate then serves as a substrate for nucleophilic aromatic substitution with piperidine to form 6-piperidinonicotinic acid. The final step in this sequence is the esterification of the carboxylic acid to afford the target molecule, this compound.

Esterification of 6-Piperidinonicotinic Acid

The final step in several synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 6-piperidinonicotinic acid. This transformation can be accomplished through several well-established methods.

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. researchgate.net This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netchemicalbook.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. researchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net

A typical procedure for the acid-catalyzed esterification of a pyridine carboxylic acid involves refluxing the acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.com After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a base such as sodium bicarbonate before the product is extracted and purified. researchgate.net

Reagent/ConditionPurpose
6-Piperidinonicotinic AcidThe carboxylic acid substrate
MethanolThe alcohol reactant and often the solvent
Sulfuric AcidAcid catalyst to protonate the carbonyl group
RefluxProvides the necessary thermal energy for the reaction
Sodium BicarbonateNeutralizes the acid catalyst during workup

Diazomethane (B1218177) (CH₂N₂) offers a mild and highly efficient method for the methylation of carboxylic acids. google.comorganic-chemistry.org This reaction is typically rapid and proceeds in high yield at room temperature, often without the need for a catalyst. google.com

The mechanism involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas, which is an excellent leaving group. google.com

Despite its efficiency, the use of diazomethane is hampered by its toxicity and explosive nature, which generally restricts its use to small-scale syntheses and requires specialized handling procedures. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. environmentclearance.nic.inpatsnap.com In the synthesis of this compound, several of these principles can be applied to create more sustainable and environmentally benign processes.

One key aspect is the use of catalytic reactions, such as the palladium-catalyzed Buchwald-Hartwig amination. Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to carry out the reaction multiple times. rsc.org The development of highly active catalysts can also lead to lower energy consumption by enabling reactions to proceed at lower temperatures.

Another green chemistry principle is the use of safer solvents or, ideally, solvent-free conditions. While many cross-coupling reactions are conducted in organic solvents, research into performing these reactions in more environmentally friendly media, such as water or ionic liquids, is an active area. environmentclearance.nic.in Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. patsnap.com

Green Chemistry PrincipleApplication in Synthesis
CatalysisUse of palladium catalysts for C-N bond formation to reduce waste.
Safer SolventsExploring aqueous media or ionic liquids as alternatives to volatile organic solvents.
Energy EfficiencyEmploying microwave irradiation to reduce reaction times and energy input.
Atom EconomyDesigning synthetic routes, such as multi-component reactions, that maximize the incorporation of starting materials into the final product.

Solvent Selection and Minimization

The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rates and yields. Traditionally, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been employed for nucleophilic aromatic substitutions on electron-deficient pyridine rings. These solvents are effective in solvating the charged intermediates formed during the reaction. However, due to their toxicity and environmental concerns, there is a growing impetus to replace them with more benign alternatives.

Recent research into greener solvents has highlighted several promising options. Cyrene™, a bio-based solvent, has emerged as a potential substitute for conventional polar aprotic solvents. researchgate.net Studies on related nucleophilic aromatic substitutions of nicotinic esters have shown that Cyrene™ can outperform traditional solvents like DMF and DMSO, often leading to shorter reaction times and easier product purification through precipitation in water. researchgate.net Another sustainable approach involves the use of water as a reaction medium. While seemingly counterintuitive for reactions involving organic substrates, water has been successfully utilized in the amination of polyhalogenated pyridines, offering an environmentally benign and efficient process. google.com The selection of a suitable solvent is a balance between reaction efficiency and environmental impact, with a clear trend towards minimizing the use of hazardous substances.

Table 1: Effect of Different Solvents on the Yield of 6-Substituted Nicotinate Derivatives

SolventDielectric Constant (ε)Typical Yield (%)Environmental Consideration
Dimethylformamide (DMF)36.7HighToxic, environmental concerns
Dimethyl Sulfoxide (DMSO)46.7HighToxic, environmental concerns
Cyrene™-Good to HighBio-based, greener alternative
Water80.1Moderate to GoodEnvironmentally benign
Acetonitrile37.5ModerateVolatile, some toxicity
Ethanol (B145695)24.5Low to ModerateRenewable, but can be less effective

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net In the synthesis of this compound via nucleophilic aromatic substitution, the ideal reaction would involve the direct replacement of a leaving group with the piperidine moiety, with the leaving group being the only byproduct.

The reaction of methyl 6-chloronicotinate with piperidine serves as a common synthetic route. The balanced chemical equation for this reaction is:

C7H6ClNO2 (Methyl 6-chloronicotinate) + C5H11N (Piperidine) → C12H16N2O2 (this compound) + HCl

The percent atom economy for this reaction can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Molecular Weight of this compound (C12H16N2O2) = 220.27 g/mol

Molecular Weight of Methyl 6-chloronicotinate (C7H6ClNO2) = 171.58 g/mol

Molecular Weight of Piperidine (C5H11N) = 85.15 g/mol

% Atom Economy = (220.27 / (171.58 + 85.15)) x 100 ≈ 85.8%

Sustainable Catalytic Systems for Nicotinate Functionalization

The development of sustainable catalytic systems offers a promising avenue for improving the synthesis of this compound. While the nucleophilic aromatic substitution can proceed thermally, particularly with a good leaving group and an activated pyridine ring, catalysts can significantly enhance reaction rates, allowing for milder reaction conditions and potentially improving selectivity.

Recent advancements in catalysis have focused on the use of transition metals and organocatalysts for C-N bond formation. Copper and palladium-based catalysts, for example, have been extensively studied for the amination of aryl halides. nih.gov These catalysts can facilitate the reaction under milder conditions and with a broader range of substrates. However, the use of expensive and potentially toxic heavy metals raises environmental and cost concerns.

A more sustainable approach involves the use of magnetically recoverable catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. scranton.edu Furthermore, biocatalysis, employing enzymes for organic synthesis, is gaining traction as a green and efficient method. google.com For instance, lipases have been used in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates and amines in continuous-flow microreactors, demonstrating high yields and short reaction times. google.com While specific enzymatic systems for the synthesis of this compound have not been extensively reported, the principles of biocatalysis offer a promising direction for future research.

Table 2: Comparison of Catalytic Systems for C-N Bond Formation on Pyridine Rings

This table presents a general overview of catalytic systems relevant to the functionalization of nicotinates, as specific data for this compound is limited in the provided search results.

Catalyst TypeExamplesAdvantagesDisadvantages
Transition Metal Catalysts Palladium complexes, Copper saltsHigh activity, broad substrate scopeCost, potential toxicity, metal contamination
Magnetically Recoverable Catalysts Fe3O4-supported catalystsEasy separation and reuse, reduced wastePotential for metal leaching, may have lower activity
Biocatalysts (Enzymes) Lipases, NitrilasesHigh selectivity, mild conditions, environmentally friendlySubstrate specificity, stability limitations
Organocatalysts Proline derivatives, DMAPMetal-free, often low toxicityMay require higher catalyst loading, limited scope

Chemical Reactivity and Transformation Studies of Methyl 6 Piperidinonicotinate

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring in methyl 6-piperidinonicotinate is an electron-deficient aromatic system. This inherent electronic nature, further influenced by the piperidine (B6355638) substituent, dictates its reactivity towards various reagents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on pyridine rings is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. msu.eduyoutube.com When an electrophile does react, it typically adds to the 3- or 5-position. The substituent on the pyridine ring plays a crucial role in directing the incoming electrophile.

In the case of this compound, the piperidine group is an activating group, donating electron density to the pyridine ring. Conversely, the methyl ester group is an electron-withdrawing group, deactivating the ring. scribd.com The interplay of these two groups influences the regioselectivity of EAS reactions. For instance, in the nitration of methyl benzoate, the ester group directs the incoming nitro group to the meta position. scribd.comgrabmyessay.com

ReactionReagentsProduct(s)Notes
NitrationHNO₃, H₂SO₄Methyl 5-nitro-6-piperidinonicotinateThe ester group directs the substitution to the meta-position. scribd.comgrabmyessay.com
HalogenationCl₂, FeCl₃Methyl 5-chloro-6-piperidinonicotinateHalogenation is another common EAS reaction. msu.edu

Nucleophilic Attack on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. For instance, a chloro substituent at the 6-position of a purine (B94841) ring can be displaced by various nucleophiles. nih.gov

While specific examples for this compound are not prevalent in the searched literature, analogous reactions on similar heterocyclic systems suggest that nucleophilic substitution of a suitable leaving group at the 6-position would be a viable transformation.

Metal-Catalyzed Coupling Reactions on the Pyridine Moiety

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. umb.edueie.grrsc.org Reactions like Suzuki, Heck, and Sonogashira couplings are widely used to functionalize pyridine rings. umb.edueie.gr These reactions typically involve the coupling of an organometallic reagent with a halide or pseudohalide-substituted pyridine. umb.eduuwindsor.ca

For this compound, a bromo or iodo substituent on the pyridine ring would be a suitable handle for such transformations. For example, methyl 5-bromo-2-piperidinonicotinate could be coupled with various boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling) to introduce a wide range of substituents onto the pyridine ring. aablocks.comchemicalbook.com

Coupling ReactionCatalystReactantsProduct
Suzuki CouplingPd(PPh₃)₄Methyl 5-bromo-6-piperidinonicotinate, Arylboronic acidMethyl 5-aryl-6-piperidinonicotinate
Heck CouplingPd(OAc)₂Methyl 5-bromo-6-piperidinonicotinate, AlkeneMethyl 5-alkenyl-6-piperidinonicotinate
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIMethyl 5-bromo-6-piperidinonicotinate, Terminal alkyneMethyl 5-alkynyl-6-piperidinonicotinate

Transformations of the Piperidine Moiety

The piperidine ring in this compound offers multiple sites for functionalization, primarily at the nitrogen atom and the carbon atoms of the ring.

N-Alkylation and N-Acylation Reactions of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. researchgate.netmonash.edu

N-Alkylation involves the reaction of the piperidine with an alkyl halide or other alkylating agent, often in the presence of a base. researchgate.netub.edu The choice of solvent can significantly influence the reaction yield. researchgate.net Microwave-assisted N-alkylation has also been shown to be an efficient method. ub.edu

N-Acylation is the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride, to form an amide. researchgate.netresearchgate.net This is a very common transformation in organic synthesis. researchgate.net

ReactionReagentProduct
N-AlkylationAlkyl halide, BaseN-Alkyl-methyl 6-piperidinonicotinate
N-AcylationAcid chlorideN-Acyl-methyl 6-piperidinonicotinate

Functionalization at Other Positions of the Piperidine Ring

Direct C-H functionalization of the piperidine ring is a more challenging transformation but offers a direct route to substituted piperidines. nih.govresearchgate.net The regioselectivity of such reactions is influenced by both electronic and steric factors. nih.govresearchgate.net The C2 position is electronically activated due to the adjacent nitrogen, but it is also sterically hindered. nih.govresearchgate.net The C3 position is electronically deactivated by the inductive effect of the nitrogen. nih.govresearchgate.net

Rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidine rings. nih.govresearchgate.net The choice of catalyst and the protecting group on the nitrogen can control the position of functionalization. researchgate.net For instance, N-Boc-piperidine can be functionalized at the C2 position using a specific rhodium catalyst. nih.govresearchgate.net Indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening, have been employed to achieve functionalization at the C3 position. nih.govresearchgate.net Methyl substitution on the piperidine ring has also been explored to probe binding at biological targets. nih.gov

Ring-Opening and Ring-Expansion Reactions of the Piperidine Substructure

The piperidine ring is a saturated heterocycle known for its general stability. Unlike highly strained three- or four-membered rings (e.g., aziridines, azetidines), the piperidine ring in this compound is not expected to undergo ring-opening or ring-expansion reactions under standard conditions.

Ring-Opening: Cleavage of the C-N bonds within the piperidine ring would necessitate harsh reaction conditions or the use of specific reagents. For instance, the von Braun reaction, which involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN), could theoretically lead to a ring-opened cyanamide (B42294) derivative. Another potential, though less common, pathway could involve oxidative cleavage under extreme conditions. However, such reactions would likely also affect the electron-rich pyridine ring and the ester functionality.

Ring-Expansion: Ring-expansion reactions, such as the Tiffeneau-Demjanov rearrangement, typically require the presence of specific functional groups on adjacent carbons of the ring, such as an amine and a hydroxyl group, to facilitate a skeletal rearrangement. As this compound lacks such a arrangement in its ground state, direct ring-expansion of the piperidine moiety is considered unlikely without prior functionalization.

Further research would be required to explore these potential, albeit challenging, transformations.

Reactivity of the Ester Functionality

The methyl ester group is the most reactive site on the molecule for nucleophilic acyl substitution reactions.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 6-Piperidinonicotinic Acid, is an expected and fundamental transformation. This reaction can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and heat would protonate the carbonyl oxygen, activating the ester toward nucleophilic attack by water. The reaction is reversible, and using a large excess of water drives the equilibrium toward the carboxylic acid product.

Base-Mediated Hydrolysis (Saponification): This irreversible reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Hypothetical Data Table: Hydrolysis of this compound

EntryConditionsTime (h)Yield (%)
11 M HCl (aq), Reflux685
21 M H₂SO₄ (aq), Reflux688
31 M NaOH (aq/MeOH), RT2495
41 M NaOH (aq/MeOH), 60 °C2>98

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. The reaction is typically driven to completion by using the reactant alcohol as the solvent.

Acid-Catalyzed Transesterification: Using a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) in an excess of an alcohol like ethanol (B145695) or isopropanol (B130326) would lead to the formation of Ethyl 6-piperidinonicotinate or Isopropyl 6-piperidinonicotinate, respectively, with the concurrent release of methanol (B129727).

Base-Catalyzed Transesterification: An alkoxide base corresponding to the desired alcohol (e.g., sodium ethoxide in ethanol) can also effectively catalyze the reaction.

Hypothetical Data Table: Transesterification of this compound

EntryAlcoholCatalyst (mol%)ProductYield (%)
1EthanolH₂SO₄ (5%)Ethyl 6-piperidinonicotinate90
2n-PropanolH₂SO₄ (5%)n-Propyl 6-piperidinonicotinate87
3EthanolNaOEt (10%)Ethyl 6-piperidinonicotinate94
4IsopropanolNaOiPr (10%)Isopropyl 6-piperidinonicotinate75

The direct conversion of the methyl ester to an amide can be achieved by heating it with ammonia (B1221849) or a primary or secondary amine. This reaction is generally slower than hydrolysis and often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The reactivity of the amine plays a significant role, with less sterically hindered and more nucleophilic amines reacting more readily.

Hypothetical Data Table: Amidation of this compound

EntryAmineConditionsProductYield (%)
1Ammonia (sat. in MeOH)100 °C, Sealed Tube6-Piperidinonicotinamide70
2Diethylamine120 °C, NeatN,N-Diethyl-6-piperidinonicotinamide65
3Aniline150 °C, NeatN-Phenyl-6-piperidinonicotinamide40
4Benzylamine120 °C, NeatN-Benzyl-6-piperidinonicotinamide72

Mechanistic Investigations of this compound Reactions

The reactions involving the ester functionality of this compound are expected to proceed through well-established mechanistic pathways involving key intermediates.

For the hydrolysis, transesterification, and amidation reactions, the central mechanistic feature is a nucleophilic acyl substitution . The key step in this mechanism is the formation of a tetrahedral intermediate .

Nucleophilic Attack: The nucleophile (water, an alcohol, or an amine) attacks the electrophilic carbonyl carbon of the ester group.

Formation of the Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl, and the electrons move to the oxygen atom, forming a transient, high-energy tetrahedral species with a negative charge on the oxygen.

Collapse of the Intermediate: The tetrahedral intermediate collapses by reforming the carbonyl double bond and expelling the methoxide (B1231860) (⁻OCH₃) as a leaving group.

Proton Transfer: A final proton transfer step yields the neutral product (carboxylic acid, new ester, or amide) and methanol.

In acid-catalyzed variants of these reactions, the carbonyl oxygen is protonated first, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weaker nucleophiles. In base-mediated hydrolysis, the nucleophile is the potent hydroxide ion (⁻OH), and the intermediate is a tetrahedral alkoxide.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by the interplay of its structural components: the electron-rich piperidine moiety, the electron-deficient pyridine ring, and the electrophilic methyl ester group. These features dictate the kinetic and thermodynamic favorability of its various potential transformations.

Kinetic Feasibility:

The kinetics of reactions involving this compound are influenced by the activation energy required to reach the transition state. The presence of the piperidine ring, an electron-donating group, can affect the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. For instance, in nucleophilic aromatic substitution reactions, the electron-donating nature of the piperidine would generally decrease the reactivity of the pyridine ring.

The ester group is a primary site for nucleophilic acyl substitution. The rate of hydrolysis, aminolysis, or transesterification will depend on the strength of the incoming nucleophile and the reaction conditions. The steric hindrance posed by the piperidine group at the 6-position could potentially influence the rate of attack at the adjacent ester carbonyl.

Thermodynamic Stability:

The thermodynamic stability of this compound is a critical factor in its transformation studies. The compound is generally stable under normal conditions. However, it is incompatible with strong oxidizing agents and strong bases, which can lead to its decomposition. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) fishersci.se.

Illustrative Kinetic Data for Hydrolysis:

Condition Rate Constant (k) (M⁻¹s⁻¹) Activation Energy (Ea) (kJ/mol)
Acidic (pH 3)1.2 x 10⁻⁵75
Neutral (pH 7)3.5 x 10⁻⁶85
Basic (pH 11)8.9 x 10⁻²55
This table presents hypothetical kinetic data for the hydrolysis of this compound for illustrative purposes.

Illustrative Thermodynamic Data for Ester Transformation:

The thermodynamic parameters for a representative transformation, such as the aminolysis of the methyl ester with a generic amine (R-NH₂), can be estimated based on general principles of bond energies and substituent effects.

Transformation Enthalpy Change (ΔH) (kJ/mol) Entropy Change (ΔS) (J/mol·K) Gibbs Free Energy Change (ΔG) at 298 K (kJ/mol)
Aminolysis with R-NH₂-25+15-29.5
This table presents hypothetical thermodynamic data for the aminolysis of this compound for illustrative purposes.

Transition State Analysis for Key Transformations

Transition state theory provides a framework for understanding the energetic barriers and molecular geometries of reacting species as they transform from reactants to products. While specific transition state analyses for this compound are not extensively published, we can infer the nature of these states for its key reactions based on established mechanisms.

Nucleophilic Acyl Substitution:

The most common reaction involving the ester group is nucleophilic acyl substitution. The mechanism proceeds through a tetrahedral intermediate, which is itself a high-energy species, and the transition state leading to it is of paramount importance.

For the base-catalyzed hydrolysis of this compound, the transition state would involve the partial formation of a bond between the hydroxide ion and the carbonyl carbon, and a partial breaking of the pi bond of the carbonyl group. The negative charge would be delocalized over the oxygen atoms of the carbonyl and the incoming hydroxide.

Computational Modeling of Transition States:

Density Functional Theory (DFT) calculations are a powerful tool for modeling transition states. Such calculations can provide detailed information about the geometry, energy, and vibrational frequencies of the transition state structure. For a reaction like the hydrolysis of this compound, DFT calculations could elucidate the precise bond lengths and angles at the transition state and provide a calculated activation energy that could be compared with experimental kinetic data.

Illustrative Transition State Parameters for Hydrolysis:

A hypothetical transition state analysis for the base-catalyzed hydrolysis of this compound is presented below. These parameters are representative of what might be expected from computational studies.

Parameter Value
C-OH Bond Length (Å)1.85
C=O Bond Length (Å)1.32
C-OCH₃ Bond Length (Å)1.50
O-C-O Angle (°)105
Imaginary Frequency (cm⁻¹)-450
This table presents hypothetical transition state parameters for the base-catalyzed hydrolysis of this compound for illustrative purposes.

The imaginary frequency is a key indicator of a true transition state, representing the vibrational mode along the reaction coordinate that leads to the product.

Structural Modifications and Analogues of Methyl 6 Piperidinonicotinate

Synthesis of Substituted Methyl 6-piperidinonicotinate Analogues

The synthesis of analogues of this compound involves targeted modifications to its core structure. These substitutions are designed to fine-tune the molecule's steric and electronic properties.

The introduction of substituents onto the piperidine (B6355638) ring is a key strategy for creating analogues. The trifluoromethyl (CF₃) group, in particular, is of significant interest due to its ability to increase lipophilicity, bioavailability, and metabolic stability. mdpi.com The synthesis of α-trifluoromethyl piperidines can be achieved through several pathways, starting from various precursors. mdpi.comnih.gov

One common approach involves the modification of existing six-membered rings like pipecolic acid. For instance, the first synthesis of 2-(trifluoromethyl)piperidine (B127925) was achieved by treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄). mdpi.com Another major route is the reduction of trifluoromethyl-substituted pyridine (B92270) precursors. mdpi.com This method is advantageous as it builds the saturated piperidine ring from an already substituted aromatic system.

Other synthetic strategies include ring expansion from five-membered prolinol derivatives, cyclization of linear amines, and [4+2] cycloaddition reactions. mdpi.comnih.gov The choice of method often depends on the desired position of the substituent and the availability of starting materials. Sensitive functional groups like nitriles and boronic esters have been shown to be compatible with some of these synthetic conditions. nih.gov

Table 1: Synthetic Methods for Trifluoromethylated Piperidines

Starting Material Method Key Reagents Reference
Pipecolic Acid Fluorination Sulfur Tetrafluoride (SF₄) mdpi.com
Trifluoromethyl Pyridines Reduction / Hydrogenation Various reducing agents mdpi.comliverpool.ac.uk
Prolinol Derivatives Ring Expansion Not specified mdpi.comnih.gov
Linear Amines Cyclization Not specified mdpi.comnih.gov

Modifying the pyridine ring, often through halogenation, is another critical path to new analogues. Halogenated nicotinates can serve as versatile intermediates for further functionalization. The synthesis of compounds like methyl 6-chloro-5-(trifluoromethyl)nicotinate highlights the ability to introduce multiple substituents onto the pyridine ring. researchgate.net

A common method for introducing a trifluoromethyl group onto a pyridine ring is the displacement of an iodide substituent using an in situ generated (trifluoromethyl)copper reagent. researchgate.net This reaction has been shown to be highly efficient for 2-iodopyridines. The introduction of halogens such as chlorine can be accomplished using standard halogenating agents. These modifications significantly alter the electronic properties of the pyridine ring, which in turn affects the reactivity of the entire molecule.

Altering the methyl ester to other alkyl esters, such as ethyl or propyl esters, is a straightforward modification. This is typically achieved through standard esterification or transesterification reactions. For example, an ethyl ester analogue can be synthesized by refluxing the corresponding 6-piperidinonicotinic acid in ethanol (B145695) with a catalytic amount of acid, such as dry hydrochloric acid. chemicalbook.com This process is generally applicable for producing a variety of simple alkyl esters. The primary raw materials for such syntheses are the nicotinic acid derivative and the corresponding alcohol (e.g., ethanol, propanol). chemicalbook.com

Impact of Structural Variations on Chemical Reactivity

Structural variations on the this compound framework have a profound impact on the molecule's chemical reactivity.

Substituents on the Piperidine Ring: The introduction of an electron-withdrawing group like trifluoromethyl (CF₃) decreases the basicity of the piperidine nitrogen. This is due to the inductive effect of the CF₃ group. This modification can also introduce significant steric bulk, which may hinder the approach of reactants to nearby functional groups. mdpi.com

Substituents on the Pyridine Ring: Halogenation or trifluoromethylation of the pyridine ring makes the aromatic ring more electron-deficient. This deactivation influences its susceptibility to nucleophilic aromatic substitution reactions. The electron-withdrawing nature of these substituents also lowers the pKa of the pyridine nitrogen, making it less basic.

Ester Group Variations: Changing the alkyl group of the ester (from methyl to ethyl or propyl) can subtly affect reactivity. Larger alkyl groups may provide slightly more steric hindrance to nucleophilic attack at the carbonyl carbon, potentially slowing down hydrolysis rates. However, the electronic effect of changing from a methyl to an ethyl or propyl group is generally minimal.

Conformational Analysis of this compound and Its Analogues

The piperidine ring typically adopts a chair conformation to minimize torsional and steric strain. youtube.com In an unsubstituted piperidine ring, the two chair conformations are of equal energy. However, for a substituted piperidine, such as in this compound, the substituent (the pyridine-ester moiety) will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. youtube.com

The introduction of further substituents on the piperidine ring, such as a trifluoromethyl group, complicates this analysis. The bulky CF₃ group will also strongly prefer an equatorial position. The relative positioning of multiple substituents will dictate the most stable chair conformation.

Rotation around the C-C bond linking the two rings is another key conformational feature. The rotational barrier will be influenced by steric interactions between the ortho-substituents on the pyridine ring and the hydrogen atoms on the piperidine ring. The presence of bulky substituents on either ring will significantly impact the preferred dihedral angle, favoring conformations that minimize steric clash. lumenlearning.com For example, a large substituent on the piperidine ring would sterically interact with the pyridine ring system, potentially forcing a twisted conformation. nih.gov Computational modeling and solution NMR studies are often used to identify the low-energy conformers and understand these preferences in detail. nih.govnih.gov

Table 2: Predicted Conformational Effects of Substituents

Modification Location Substituent Type Predicted Conformational Impact Reference
Piperidine Ring Bulky Group (e.g., -CF₃) Prefers equatorial position to minimize 1,3-diaxial strain. youtube.com
Pyridine Ring Ortho-substituent Increases rotational barrier around the C-C inter-ring bond. lumenlearning.com
Inter-ring Bond General Rotation leads to different spatial arrangements of the two rings. lumenlearning.com

Methyl 6 Piperidinonicotinate As a Synthetic Intermediate

Utilization in the Synthesis of Heterocyclic Compounds

The structure of Methyl 6-piperidinonicotinate inherently positions it as a potential precursor for more complex heterocyclic systems. The pyridine (B92270) ring can undergo electrophilic or nucleophilic substitution, the piperidine (B6355638) nitrogen is nucleophilic and can be functionalized, and the ester group allows for a variety of transformations, including hydrolysis, amidation, and reduction.

Precursor for Advanced Pyridine and Piperidine Derivatives

Theoretically, the pyridine core of this compound could be modified to create a range of advanced derivatives. Reactions such as halogenation, nitration, or lithiation followed by quenching with an electrophile could introduce new functionalities onto the pyridine ring. Similarly, the piperidine nitrogen could be acylated, alkylated, or participate in coupling reactions to append further molecular complexity.

However, specific examples of this compound being used as a direct precursor for such advanced derivatives are not readily found in peer-reviewed literature. While the synthesis of pyridine and piperidine derivatives is a vast field of chemical research, this particular molecule is not cited as a common starting material. chemicalbook.com

Integration into Fused Ring Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. A molecule like this compound could potentially serve as a substrate for annulation reactions, where an additional ring is built onto the existing pyridine or piperidine framework. For instance, functional groups could be installed at the C-4 and C-5 positions of the pyridine ring to facilitate a subsequent cyclization, leading to a fused polycyclic structure.

Despite this theoretical potential, there is a lack of documented studies demonstrating the use of this compound for the synthesis of fused ring systems. The necessary functionalization of the molecule to enable such transformations has not been reported.

Role as a Building Block in Complex Molecule Synthesis

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger, more complex structure. The nicotinate-piperidine motif is present in some biologically active compounds, making this compound a theoretically attractive, pre-formed unit for such syntheses.

Strategies for Incorporating the Nicotinate-Piperidine Motif

Strategies for incorporating this motif could involve using the inherent reactivity of the molecule. For example, the ester could be converted to a carboxylic acid, which then forms an amide bond with another part of a target molecule. Alternatively, the pyridine ring could participate in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) if appropriately functionalized with a halide.

A search of chemical databases and synthetic literature, however, does not yield specific, well-documented strategies that utilize this compound for this purpose. Its application appears to be limited, with chemists often preferring to construct the piperidine-pyridine linkage through other methods, such as the substitution of a halogenated pyridine with piperidine.

Application in Convergent and Divergent Synthesis Strategies

Convergent synthesis involves preparing fragments of a large molecule separately and then joining them together at a late stage. Divergent synthesis starts from a common intermediate and, through different reaction pathways, generates a library of structurally related compounds.

This compound could, in principle, be used in both approaches. In a convergent strategy, it could be one of the key fragments. In a divergent strategy, its different functional groups (ester, pyridine nitrogen, piperidine nitrogen) could be selectively modified to produce a variety of analogs.

Once again, the available scientific literature does not provide concrete examples of this compound being employed in either convergent or divergent synthetic campaigns for the creation of complex molecules.

Process Optimization for Industrial-Scale Intermediate Production

The industrial-scale production of a chemical intermediate requires a robust, cost-effective, and safe manufacturing process. Optimization of such a process typically involves studies on catalyst selection, reaction conditions (temperature, pressure, time), solvent effects, and purification methods to maximize yield and purity while minimizing cost and environmental impact.

There is no publicly available information detailing the process optimization for the industrial-scale production of this compound. Chemical suppliers list the compound, indicating that methods for its synthesis exist, but process development and optimization studies are not published in the scientific literature. This is common for commercial intermediates where the manufacturing processes are often proprietary.

While the chemical structure of this compound suggests a range of potential applications as a synthetic intermediate in the creation of heterocyclic compounds and complex molecules, there is a significant lack of published research to support this. The outlined areas of utilization—as a precursor for advanced derivatives, for integration into fused rings, and as a building block in complex syntheses—remain largely theoretical. Furthermore, information on its industrial-scale production and process optimization is not available in the public domain. The absence of this compound in detailed synthetic reports suggests that other, more readily available or versatile intermediates are currently preferred by the synthetic chemistry community for constructing the nicotinate-piperidine scaffold.

Reactor Design and Reaction Engineering Considerations

The synthesis of this compound via the reaction of a methyl 6-halonicotinate with piperidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The engineering and design of the reactor system are critical for ensuring reaction efficiency, safety, and product quality.

Reactor Design

The choice of reactor is dictated by the scale of production and the nature of the chemical reaction.

Batch Stirred-Tank Reactors (STRs): For small to medium-scale production, batch or semi-batch STRs are commonly employed. Given the potential involvement of acidic or basic conditions and organic solvents, Glass-Lined Reactors (GLRs) are often the preferred choice. environmentclearance.nic.in They offer excellent chemical resistance and allow for precise temperature control through an external heating/cooling jacket. An efficient agitation system (e.g., impeller or turbine) is essential to ensure homogeneity and enhance mass and heat transfer between the reactants.

Continuous Flow Reactors: Modern chemical manufacturing is increasingly adopting continuous flow technology. researchgate.net A flow reactor, such as a Packed Bed Reactor (PBR) or a microreactor, can offer significant advantages, including superior heat transfer, enhanced safety due to smaller reaction volumes, and improved consistency. researchgate.net For the synthesis of this compound, a heated tube reactor where streams of the precursor and piperidine in a suitable solvent are mixed and reacted would be a viable setup. researchgate.net

Reaction Engineering

Careful control of reaction parameters is crucial for maximizing yield and minimizing the formation of impurities.

Reactants and Stoichiometry: The primary reactants are a methyl 6-halonicotinate (e.g., methyl 6-chloronicotinate) and piperidine. Piperidine can act as both the nucleophile and the base to neutralize the hydrogen halide formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate may be added. unimi.it

Solvent Selection: The reaction is typically performed in a polar, aprotic solvent that can solubilize the reactants and facilitate the SNAr mechanism. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP). Greener solvent alternatives like Cyrene™ are also being explored for such reactions to reduce environmental impact. unimi.itresearchgate.net

Temperature and Pressure: SNAr reactions on electron-deficient pyridine rings often require elevated temperatures, typically in the range of 100-150°C, to achieve a practical reaction rate. unimi.it The reaction is usually carried out at atmospheric pressure, although a closed system might be used to prevent the loss of volatile reactants or solvents.

Process Monitoring: The progress of the reaction is typically monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This allows for the determination of the reaction endpoint, ensuring the complete consumption of the limiting reactant and preventing the formation of degradation products from prolonged reaction times.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValue / TypeRationale
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Reaction of a halopyridine with a nucleophile (piperidine). epo.org
Reactor Glass-Lined Stirred-Tank Reactor (GLR) / Flow ReactorChemical resistance, temperature control, and scalability. environmentclearance.nic.inresearchgate.net
Precursor Methyl 6-chloronicotinateActivated substrate for SNAr. unimi.it
Nucleophile PiperidineProvides the piperidinyl moiety. nih.gov
Solvent DMF, DMSO, NMP, Cyrene™Polar aprotic solvent to facilitate the reaction. unimi.itresearchgate.net
Temperature 100 - 150 °CTo overcome the activation energy of the reaction. unimi.it
Pressure AtmosphericStandard condition for this type of reaction.
Monitoring HPLC / GCTo track reactant consumption and product formation.

Downstream Processing and Purification Techniques

Following the completion of the reaction, a multi-step downstream process is required to isolate and purify the this compound product.

Downstream Processing

The initial work-up aims to separate the crude product from the reaction solvent, excess reactants, and salts.

Quenching and Neutralization: The reaction mixture is cooled to room temperature and then typically "quenched" by adding water. If an acid scavenger was not used in excess, a base (e.g., sodium bicarbonate solution) might be added to neutralize any remaining acid. researchgate.net

Extraction: The product is extracted from the aqueous mixture into a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. This process is usually repeated several times to maximize the recovery of the product from the aqueous phase.

Washing: The combined organic extracts are washed with water and then with brine (saturated sodium chloride solution) to remove residual water-soluble impurities and the bulk of the dissolved water.

Drying and Solvent Removal: The organic solution is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification Techniques

To achieve the desired level of purity for its use as a synthetic intermediate, the crude product must undergo one or more purification steps.

High-Vacuum Distillation: If this compound is a thermally stable liquid with a sufficiently high boiling point, fractional distillation under high vacuum is an effective method for purification on an industrial scale. This technique separates the product from non-volatile impurities and other components with different boiling points. environmentclearance.nic.in

Crystallization: If the product is a solid at room temperature, crystallization is a powerful purification technique. The crude product is dissolved in a minimum amount of a hot solvent and then allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution (mother liquor). The crystals are then collected by filtration. Recrystallization from a suitable solvent, such as ethanol (B145695), can be repeated to achieve higher purity. bhu.ac.in

Column Chromatography: For laboratory-scale synthesis or when very high purity is required, column chromatography is the method of choice. The crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent) is used to move the components through the column at different rates, allowing for their separation. chemicalbook.com

Table 2: Potential Purification Methods for this compound

Purification MethodDescriptionKey Parameters
High-Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Pressure (vacuum level), Temperature (pot and head).
Crystallization Purification of a solid by dissolving in a hot solvent and cooling to form crystals.Solvent choice (e.g., Ethanol, Isopropanol), Cooling rate.
Column Chromatography Separation based on differential adsorption on a stationary phase.Stationary phase (e.g., Silica gel), Eluent system (e.g., Hexane/Ethyl Acetate).

Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the latest available scientific literature and crystallographic databases, a definitive single-crystal X-ray diffraction study for methyl 6-piperidinonicotinate has not been publicly reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise bond lengths and angles derived from such an analysis, are not available.

The determination of the three-dimensional structure of this compound through single-crystal X-ray crystallography would be an invaluable tool for unequivocally establishing its absolute stereochemistry and solid-state conformation. This experimental technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with a high degree of accuracy.

In the absence of specific experimental data for this compound, the expected structural insights can be inferred from crystallographic studies of closely related compounds containing piperidine (B6355638) and substituted pyridine (B92270) fragments. For instance, the analysis of similar structures would likely reveal the piperidine ring adopting a chair conformation, which is the most stable arrangement for this saturated heterocycle. The orientation of the substituent on the piperidine nitrogen would also be of significant interest, as would the relative orientation of the piperidine and pyridine rings.

A hypothetical X-ray crystallographic analysis would provide the following key parameters, which are essential for a complete structural description:

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

ParameterExpected Value/Information
Empirical formulaC₁₂H₁₆N₂O₂
Formula weight220.27 g/mol
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa, b, c (Å); α, β, γ (°) - To be determined
Volume (V)To be determined (ų)
Z (molecules per unit cell)To be determined
Calculated densityTo be determined (g/cm³)
Absorption coefficient (μ)To be determined (mm⁻¹)
F(000)To be determined
Crystal sizeTo be determined (mm)
Theta range for data collectionTo be determined (°)
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined [R(int) = value]
Completeness to thetaTo be determined (%)
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2sigma(I)]R1, wR2 - To be determined
R indices (all data)R1, wR2 - To be determined
Absolute structure parameterTo be determined (for chiral structures)
Largest diff. peak and holeTo be determined (e.Å⁻³)

Furthermore, the detailed molecular geometry obtained from X-ray crystallography would allow for a thorough analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound.

Until an experimental crystal structure is determined and published, any discussion on the precise solid-state conformation and absolute stereochemistry of this compound remains speculative and must be inferred from the analysis of analogous structures and computational modeling.

Theoretical and Computational Chemistry Investigations of Methyl 6 Piperidinonicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights that are often complementary to experimental data and can predict properties for molecules that have not yet been synthesized or are difficult to study empirically.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A typical DFT study on Methyl 6-piperidinonicotinate would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. A hypothetical data table for the optimized geometry of this compound, which would be generated from such a study, is presented below for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is purely illustrative and not based on actual research findings.)

ParameterValue
Bond Length (C-N, piperidine)1.47 Å
Bond Length (C=O, ester)1.22 Å
Bond Angle (C-N-C, piperidine)112°
Dihedral Angle (Pyridine-Piperidine)45°

Ab Initio Methods for High-Level Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results, especially for systems where electron correlation is significant. High-level ab initio calculations would be instrumental in refining the geometric and electronic parameters obtained from DFT and in calculating properties like vibrational frequencies with high accuracy, which can be compared with experimental infrared and Raman spectra.

Reaction Pathway Modeling and Energy Landscapes

Understanding how a molecule reacts is crucial for its application in synthesis and materials science. Reaction pathway modeling provides a computational lens to view the transformation of reactants into products.

Computational Studies of Reaction Mechanisms

For this compound, computational studies could explore various potential reaction mechanisms, such as its hydrolysis, oxidation, or participation in coupling reactions. By mapping out the potential energy surface, researchers can identify the most likely pathways a reaction will follow. This involves locating all relevant stationary points, including reactants, products, and intermediates.

Prediction of Transition States and Activation Energies

A critical aspect of reaction pathway modeling is the identification of transition states, which are the energetic bottlenecks of a reaction. Calculating the structure and energy of these transition states allows for the determination of the activation energy. This information is invaluable for predicting reaction rates and understanding the factors that control the selectivity of a reaction. A hypothetical table summarizing the activation energies for a potential reaction of this compound is shown below.

Table 2: Hypothetical Activation Energies for a Reaction of this compound (Note: The following data is purely illustrative and not based on actual research findings.)

Reaction PathwayTransition State StructureActivation Energy (kcal/mol)
Ester Hydrolysis (Acid-catalyzed)Tetrahedral Intermediate Formation15.2
N-AlkylationSN2-like Transition State22.5

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide a dynamic picture of how a molecule behaves over time in a more realistic environment, such as in a solvent or in the solid state.

MD simulations for this compound would involve simulating the motion of its atoms and the surrounding molecules over a period of time, governed by a force field. This would allow for a thorough exploration of its conformational landscape, identifying the different shapes the molecule can adopt and the energy barriers between them. Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding its bulk properties like melting point, boiling point, and solubility.

The structure-reactivity relationship of a molecule dictates its chemical behavior and potential applications. For this compound, a comprehensive understanding of this relationship can be achieved through theoretical and computational chemistry. These methods provide insights into the electronic properties, reactivity, and potential interaction mechanisms of the molecule at an atomic level. While direct computational studies on this compound are not extensively available in public literature, we can predict its structure-reactivity profile by analyzing its constituent functional groups: the piperidine (B6355638) ring and the methyl nicotinate (B505614) moiety.

Structure-Reactivity Relationship Predictions

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. chemjournal.kznepjol.info

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound

ParameterPredicted Value (Arbitrary Units)Predicted Location
HOMO Energy HighPrimarily on the piperidine ring
LUMO Energy LowPrimarily on the pyridine (B92270) ring and ester group
HOMO-LUMO Gap Moderate-

Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution within a molecule. researchgate.net For this compound, the MEP map is predicted to show a region of high electron density (negative potential, typically colored red or orange) around the piperidine nitrogen and the oxygen atoms of the ester group. These are the most likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of low electron density (positive potential, typically colored blue) are expected around the hydrogen atoms of the piperidine ring and the pyridine ring, as well as the carbonyl carbon. These areas would be susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and delocalization within the molecule. researchgate.net It is predicted that the NBO analysis for this compound would confirm a significant transfer of electron density from the piperidine ring to the pyridine ring. This intramolecular charge transfer would further highlight the electron-donating and electron-withdrawing nature of the respective moieties and their influence on the molecule's reactivity.

Predicted Reactivity Descriptors: Global reactivity descriptors, calculated from the HOMO and LUMO energies, can quantify the chemical reactivity and selectivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted TrendImplication
Electronegativity (χ) -(EHOMO + ELUMO)/2ModerateOverall tendency to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2ModerateResistance to change in electron distribution.
Global Electrophilicity (ω) χ²/2ηModeratePropensity to accept electrons.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted piperidines is a cornerstone of modern organic chemistry. mdpi.com Typically, Methyl 6-piperidinonicotinate would be synthesized via the catalytic hydrogenation of its aromatic precursor, Methyl 6-chloronicotinate or a related pyridine (B92270) derivative. nih.govmanchesterorganics.com Future research should aim to move beyond these traditional methods to develop more efficient, cost-effective, and environmentally benign synthetic strategies.

One promising avenue is the exploration of novel catalytic systems. While noble metal catalysts like palladium and rhodium are effective for pyridine reduction, there is a growing interest in using more abundant and less expensive non-metal alternatives, such as borenium ions in the presence of hydrosilanes. mdpi.com Additionally, developing catalysts that operate under milder conditions (lower temperature and pressure) would significantly enhance the sustainability of the synthesis. mdpi.com

Another key area is the development of one-pot, multicomponent reactions (MCRs). researchgate.netscirp.org These reactions, which combine three or more starting materials in a single step, offer high atom economy and procedural simplicity. researchgate.net Designing an MCR that directly assembles the this compound scaffold from simple, readily available precursors would represent a significant leap forward.

Synthetic Strategy Potential Advantages Key Research Focus
Novel Catalysis Reduced cost, improved sustainability, milder reaction conditions. mdpi.comDevelopment of non-precious metal catalysts (e.g., Nickel, Copper) or metal-free catalysts (e.g., Borenium ions).
Multicomponent Reactions High atom economy, operational simplicity, rapid access to derivatives. researchgate.netDesign of a convergent [a+b+c] annulation strategy to construct the piperidine (B6355638) ring.
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of hydrogenation or cyclization reactions in continuous flow reactors.
Enantioselective Synthesis Access to single-enantiomer products for pharmacological studies. nih.govDevelopment of chiral catalysts for asymmetric hydrogenation or cyclization.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by the piperidine nitrogen, the ester functionality, and the C-H bonds of the saturated ring. While standard transformations like N-alkylation, N-acylation, and ester hydrolysis are expected, future research should probe more unconventional reactivity. smolecule.commdpi.com

A fascinating area for exploration is catalyst-controlled, site-selective C-H functionalization. d-nb.inforesearchgate.net By choosing the appropriate rhodium catalyst and N-protecting group, it could be possible to selectively introduce functional groups at the C2, C3, or C4 positions of the piperidine ring, providing rapid access to a library of analogues. d-nb.info

Furthermore, ring distortion or modification reactions, which are less common for simple piperidines, could yield novel molecular scaffolds. Investigating cascade reactions that lead to ring contraction (forming pyrrolidines) or expansion could uncover unexpected and potentially useful chemical transformations. rsc.org

Reaction Type Potential Outcome Example from Related Systems
Site-Selective C-H Functionalization Access to C2, C3, or C4 substituted analogues. d-nb.infoRhodium-catalyzed C-H insertion of carbenes into N-Boc-piperidine. d-nb.inforesearchgate.net
Ring Contraction/Expansion Synthesis of novel heterocyclic scaffolds (e.g., pyrrolidines, azepanes). rsc.orgOxidant-tuned cascade reactions of N-substituted piperidines to form pyrrolidin-2-ones. rsc.org
Dearomatization/Cyclization Construction of complex polycyclic systems. mdpi.comGold(I)-catalyzed intramolecular dearomatization/cyclization of N-allenyl ynamides. mdpi.com
Radical-Mediated Cyclization Formation of alkylidene piperidines from 1,6-enynes. mdpi.comTriethylborane-initiated radical cascade for polysubstituted piperidine synthesis. mdpi.com

Computational Design of this compound Analogues with Tailored Properties

In silico methods are powerful tools in modern drug discovery and materials science, allowing for the rational design of molecules with specific properties before their synthesis. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can be applied to this compound to predict the properties of its analogues. nih.govnih.gov

For example, computational screening could identify derivatives with high affinity for specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, where the piperidine and nicotinic acid motifs are known to be active. nih.govresearchgate.net Molecular docking studies can predict the binding mode and affinity of designed analogues within the active site of a target protein. nih.gov This approach saves significant time and resources by prioritizing the synthesis of the most promising candidates. researchgate.net

MD simulations can further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex, confirming the stability of binding poses and key interactions over time. nih.govnih.gov

Computational Technique Application for this compound Predicted Outcome
QSAR Modeling Correlate structural features of analogues with biological activity. nih.govA predictive model for designing new analogues with enhanced potency.
Molecular Docking Screen virtual libraries of analogues against protein targets (e.g., kinases, GPCRs). nih.govnih.govIdentification of lead compounds with high predicted binding affinity.
Molecular Dynamics (MD) Simulate the ligand-protein complex to assess binding stability. nih.govConfirmation of stable binding modes and key intermolecular interactions.
ADMET Prediction In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. researchgate.netEarly-stage filtering of candidates with poor pharmacokinetic profiles.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ and operando spectroscopic techniques allow chemists to observe reactions as they happen, identifying transient intermediates and clarifying complex pathways. youtube.com

For the synthesis of this compound via catalytic hydrogenation, in situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy could be used to monitor the reaction in real-time under high pressure. specac.comacs.org This would provide invaluable data on the kinetics of the reaction and the nature of the species adsorbed on the catalyst surface. specac.comresearchgate.net

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for studying the solution-phase reactions of this compound. nih.govrsc.org By running a reaction directly in an NMR tube, it is possible to track the consumption of reactants and the formation of products and intermediates, providing a detailed kinetic and mechanistic picture. magritek.comacs.org Combining these experimental techniques with Density Functional Theory (DFT) calculations can further elucidate reaction mechanisms by modeling transition states and reaction energy profiles. rsc.orgrsc.org

Technique Application Information Gained
In Situ FTIR/Raman Spectroscopy Monitoring catalytic hydrogenation of the pyridine precursor. specac.comresearchgate.netIdentification of surface-adsorbed intermediates, catalyst deactivation pathways, and reaction kinetics. csic.es
In Situ NMR Spectroscopy Studying C-H functionalization or other solution-phase reactions. nih.govnih.govUnambiguous identification of intermediates, determination of rate-determining steps, and observation of transient species. magritek.comacs.org
Mass Spectrometry Coupled with operando reactors to analyze gaseous products/byproducts. csic.esReal-time monitoring of reaction progress and selectivity.
DFT Calculations Modeling reaction pathways for synthesis and functionalization. rsc.orgrsc.orgElucidation of transition state structures and reaction energy profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 6-piperidinonicotinate, and how can reproducibility be ensured?

  • Methodological Answer : Begin with a literature review to identify reported synthetic routes (e.g., esterification of 6-piperidinonicotinic acid with methanol under acid catalysis). Reproducibility requires strict adherence to documented protocols, including reagent purity, solvent systems, and reaction times. Use high-resolution NMR and HPLC to verify product identity and purity (>95%) .
  • Key Considerations : Cross-validate spectral data (¹H/¹³C NMR, IR) against existing databases. If discrepancies arise, re-examine reaction conditions (e.g., moisture sensitivity of intermediates) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize:

  • NMR : Confirm piperidine ring conformation (axial/equatorial protons) and ester carbonyl resonance (~170 ppm in ¹³C NMR).
  • Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve steric effects of the piperidine substituent .
    • Data Table Example :
TechniqueKey Peaks/FeaturesReference Standard
¹H NMR (CDCl₃)δ 3.75 (s, 3H, OCH₃), δ 2.85 (m, 4H, piperidine)

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic attack during esterification). Validate predictions with kinetic experiments (e.g., varying temperature/pH) .
  • Contradiction Analysis : If experimental yields contradict computational predictions, assess solvent effects (polar aprotic vs. protic) or catalyst decomposition pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

Systematic Review : Aggregate studies using PRISMA guidelines, filtering for assay type (e.g., IC₅₀ in enzyme inhibition vs. cell-based toxicity).

Meta-Analysis : Compare potency across studies using standardized units (e.g., µM). Address heterogeneity via subgroup analysis (e.g., cancer cell lines vs. bacterial models) .

  • Example Workflow :

StepActionEvidence Source
Literature SearchPubMed, SciFinder, EMBASE
Data ExtractionFocus on dose-response curves

Experimental Design & Ethical Considerations

Q. How to design a study evaluating this compound’s stability under physiological conditions?

  • PICOT Framework Adaptation :

  • P : Compound in buffer solutions (pH 2–7.4).
  • I : Incubation at 37°C with/without enzymatic hydrolysis.
  • C : Control (room temperature, inert atmosphere).
  • O : Degradation rate (% remaining via LC-MS).
  • T : 24–72 hours .
    • Ethical Compliance : Use institutional guidelines for safe handling of organic solvents and waste disposal .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values (<0.05) .

Gaps & Future Research

Q. What unexplored applications of this compound exist in medicinal chemistry?

  • Hypothesis-Driven Approach : Probe its utility as a:

  • Pharmacophore : Modify the piperidine moiety to enhance blood-brain barrier penetration.
  • Prodrug : Evaluate ester hydrolysis in vivo for controlled release .
    • Literature Gap : Limited data on in vivo pharmacokinetics; prioritize animal studies with isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.